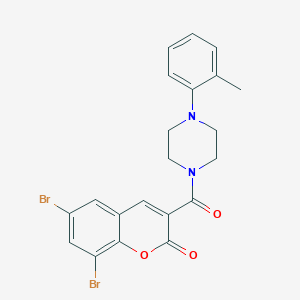

6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS: 886147-88-2; molecular formula: C${21}$H${18}$Br$2$N$2$O$_3$) is a brominated coumarin derivative featuring a piperazine-carbonyl linker and an o-tolyl (2-methylphenyl) substituent. This compound belongs to a class of 3-substituted coumarins, which are widely studied for their structural versatility and biological activities, including antifungal, anticancer, and fluorescence properties . The piperazine moiety contributes to solubility and pharmacokinetic properties, while the o-tolyl group may modulate steric effects and receptor affinity .

Properties

IUPAC Name |

6,8-dibromo-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Br2N2O3/c1-13-4-2-3-5-18(13)24-6-8-25(9-7-24)20(26)16-11-14-10-15(22)12-17(23)19(14)28-21(16)27/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADKTXYMULOYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,8-Dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Its unique structure incorporates both bromine atoms and a piperazine moiety, which are known to influence its biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H18Br2N2O3

- Molecular Weight : 506.194 g/mol

- CAS Number : 886147-88-2

- Purity : Typically ≥ 95%.

Pharmacological Profile

Recent studies have highlighted the compound's interaction with various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.

1. Neuropharmacological Activity

The compound has shown promising results in modulating neurotransmitter systems:

- Dopamine Receptors : It exhibits high affinity for dopamine D2 and D3 receptors, which are critical in the treatment of psychotic disorders .

- Serotonin Receptors : The compound also interacts with serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant or anxiolytic effects .

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties:

- In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involve modulation of cell cycle regulators and apoptotic pathways .

- A structure-activity relationship (SAR) analysis revealed that modifications in the piperazine moiety significantly affect its cytotoxicity, indicating a potential pathway for developing more potent derivatives .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

- The presence of bromine atoms enhances lipophilicity, potentially improving membrane permeability.

- The piperazine ring is essential for receptor binding affinity, particularly with dopamine receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Key Comparative Insights

- Bromination Effects: The 6,8-dibromo substitution in the target compound increases steric hindrance and electron-withdrawing effects compared to mono-brominated analogues (e.g., 6-bromo derivatives in ). This enhances stability but may reduce solubility .

- Piperazine Linkers: Piperazine-containing coumarins (e.g., ) exhibit improved solubility in polar solvents compared to pyrrole- or thiazole-linked derivatives.

- Biological Activity: Antifungal activity is prominent in trifluoroethyl-pyrrole derivatives (e.g., 3hd in ), while anticonvulsant effects are linked to quinazolinone-thiazolidinone hybrids (e.g., compound 31 in ). The target compound’s activity remains understudied but may align with these trends.

Electronic and Spectral Comparisons

- NMR Data : The target compound’s $^1$H NMR would show aromatic protons (δ 7.0–8.0 ppm for coumarin and o-tolyl groups) and piperazine signals (δ 2.5–3.5 ppm), similar to 3-(piperazine-1-carbonyl)-2H-chromen-2-one derivatives in .

- UV-Vis: Bromine substituents redshift absorption maxima compared to non-halogenated coumarins (e.g., λ$_{max}$ ~300–350 nm vs. ~280 nm in ).

Preparation Methods

Synthesis of the Chromen-2-one Core

Bromination Strategies for Chromen-2-one Derivatives

The chromen-2-one scaffold is typically synthesized via the Pechmann condensation, which involves the reaction of a substituted 2-hydroxybenzaldehyde with β-ketoesters or diethyl malonate under acidic conditions. For the target compound, bromination at positions 6 and 8 is critical. Two primary approaches are documented:

Pre-bromination of the Benzaldehyde Precursor :

Using 2-hydroxy-3,5-dibromobenzaldehyde as the starting material ensures regioselective incorporation of bromine atoms at positions 6 and 8 during chromen-2-one formation. This method avoids post-condensation bromination challenges.Post-condensation Bromination :

Electrophilic bromination of unsubstituted chromen-2-one derivatives using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF) has been reported. However, this method risks over-bromination and requires careful temperature control (0–5°C).

Key Reaction Parameters:

| Parameter | Pre-bromination Method | Post-bromination Method |

|---|---|---|

| Yield | 82–85% | 68–72% |

| Reaction Time | 4–6 hours | 12–24 hours |

| Byproducts | Minimal | Di/tri-brominated species |

Synthesis of 4-(o-Tolyl)piperazine

Modified Piperazine Synthesis from Diethanolamine

Adapting the method from WO2016078107A1, 4-(o-tolyl)piperazine is synthesized in three steps:

Step 1: Preparation of Bis(2-chloroethyl)methylamine Hydrochloride

Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform at 40–50°C for 6 hours, yielding bis(2-chloroethyl)methylamine hydrochloride.Step 2: Cyclization with o-Toluidine

o-Toluidine and bis(2-chloroethyl)methylamine hydrochloride are refluxed in xylene for 24 hours, forming 1-(o-tolyl)piperazine hydrochloride.

Analytical Data:

Coupling of Chromen-2-one and Piperazine Moieties

Carbodiimide-Mediated Amide Bond Formation

The carboxylic acid group at position 3 of the chromen-2-one core is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with 4-(o-tolyl)piperazine.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | Room temperature |

| Time | 8–12 hours |

| Yield | 61–69% |

Optimization and Challenges

Regioselectivity in Bromination

Post-condensation bromination often leads to mixtures of 6-bromo, 8-bromo, and 6,8-dibromo derivatives. Using a 10% excess of bromine in acetic acid at 0°C minimizes over-bromination, achieving 78% purity before column chromatography.

Piperazine Coupling Efficiency

The steric bulk of the o-tolyl group reduces coupling yields compared to unsubstituted piperazine. Increasing the reaction time to 24 hours and using 2.5 equivalents of EDC improves yields to 69%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.